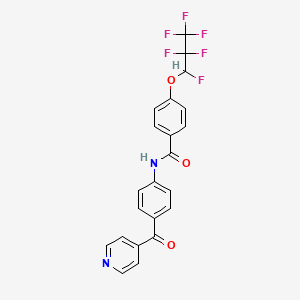
4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(4-isonicotinoylphenyl)benzamide
Descripción general
Descripción
4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(4-isonicotinoylphenyl)benzamide, also known as HPPH, is a novel photosensitizer that has been extensively studied for its potential use in photodynamic therapy (PDT) for cancer treatment. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
The mechanism of action of 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(4-isonicotinoylphenyl)benzamide involves the generation of reactive oxygen species upon exposure to light of a specific wavelength. These reactive oxygen species can cause damage to cancer cells, leading to their death. 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(4-isonicotinoylphenyl)benzamide has been shown to have high selectivity for cancer cells, making it a promising candidate for PDT.
Biochemical and Physiological Effects:
4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(4-isonicotinoylphenyl)benzamide has been shown to have minimal toxicity and side effects in preclinical studies. It has also been shown to be rapidly cleared from the body, reducing the risk of long-term toxicity. 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(4-isonicotinoylphenyl)benzamide has been shown to have high selectivity for cancer cells, leading to minimal damage to healthy tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(4-isonicotinoylphenyl)benzamide has several advantages for use in lab experiments, including its high selectivity for cancer cells and minimal toxicity. However, 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(4-isonicotinoylphenyl)benzamide can be challenging to synthesize and purify, making it difficult to obtain large quantities for use in experiments.
Direcciones Futuras
There are several future directions for research on 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(4-isonicotinoylphenyl)benzamide. These include the development of new synthetic methods to improve the yield and purity of 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(4-isonicotinoylphenyl)benzamide, the evaluation of 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(4-isonicotinoylphenyl)benzamide in combination with other cancer treatments, and the optimization of PDT parameters to improve the efficacy of 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(4-isonicotinoylphenyl)benzamide-based treatments. Additionally, further studies are needed to evaluate the safety and efficacy of 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(4-isonicotinoylphenyl)benzamide in clinical trials.
Aplicaciones Científicas De Investigación
4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(4-isonicotinoylphenyl)benzamide has been extensively studied for its potential use in PDT for cancer treatment. PDT is a non-invasive treatment modality that involves the use of a photosensitizer, which is activated by light of a specific wavelength to produce reactive oxygen species that can kill cancer cells. 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(4-isonicotinoylphenyl)benzamide has shown promising results in preclinical studies and is currently being evaluated in clinical trials for various types of cancer, including head and neck, lung, and prostate cancer.
Propiedades
IUPAC Name |
4-(1,2,2,3,3,3-hexafluoropropoxy)-N-[4-(pyridine-4-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F6N2O3/c23-20(21(24,25)22(26,27)28)33-17-7-3-15(4-8-17)19(32)30-16-5-1-13(2-6-16)18(31)14-9-11-29-12-10-14/h1-12,20H,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATXHTVHPJSNDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=NC=C2)NC(=O)C3=CC=C(C=C3)OC(C(C(F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,2,3,3,3-hexafluoropropoxy)-N-[4-(pyridine-4-carbonyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethoxyphenyl)-2-{4-[2-methoxy-4-(trifluoromethyl)benzoyl]piperazin-1-yl}quinazolin-4-amine](/img/structure/B4332080.png)
![[2-(4-oxo-4H-chromen-3-yl)-1,3-dioxolan-4-yl]methyl salicylate](/img/structure/B4332088.png)

![N-[3-chloro-4-(pyridin-2-ylthio)phenyl]dibenzo[b,d]furan-4-carboxamide](/img/structure/B4332093.png)

![N-[4-(1-benzofuran-2-yl)phenyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide](/img/structure/B4332132.png)
![1-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinoline](/img/structure/B4332139.png)
![ethyl {4-[(dibenzo[b,d]furan-4-ylcarbonyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4332145.png)
![ethyl 4-methyl-3-{[({[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]methyl}benzoate](/img/structure/B4332152.png)
![4-(1,2,2,3,3,3-hexafluoropropoxy)-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide](/img/structure/B4332155.png)


![2-{[4-(1,2,2,3,3,3-hexafluoropropoxy)benzoyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4332167.png)
![N-[4-(4-amino-1,5-dicyano-4'-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolan]-6-yl)phenyl]acetamide](/img/structure/B4332168.png)